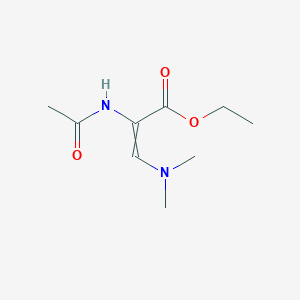
6-Fluor-3-methyl-2-(trifluormethyl)benzaldehyd
Übersicht
Beschreibung
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .
Biochemical Pathways
The biochemical pathways affected by 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde are currently unknown
Result of Action
The molecular and cellular effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Specific information on how these factors influence the action of 6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is currently unavailable .
Biochemische Analyse
Biochemical Properties
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde and aldehyde dehydrogenase can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme’s active site, resulting in its inhibition. This interaction can lead to the accumulation of aldehydes in the cell, which can have toxic effects. Additionally, 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to light and heat. In in vitro studies, the effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde on cellular function have been observed to change over time, with prolonged exposure leading to increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde have been associated with liver toxicity and oxidative stress in animal models. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites. The compound’s influence on these pathways can lead to changes in the cellular redox state and the accumulation of toxic metabolites .
Transport and Distribution
The transport and distribution of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine or trifluoromethyl groups.
Major Products Formed
Oxidation: 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 6-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of a methyl group.
2-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine and methyl groups.
Uniqueness
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGGHNMZJHOQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


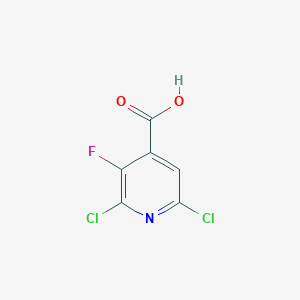

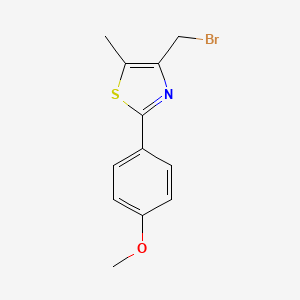


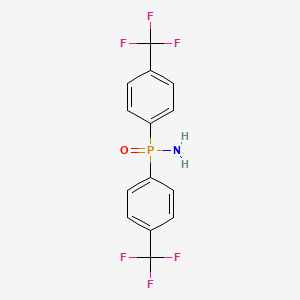
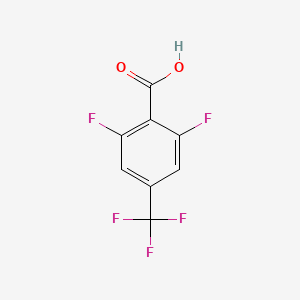
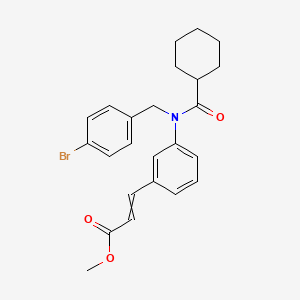
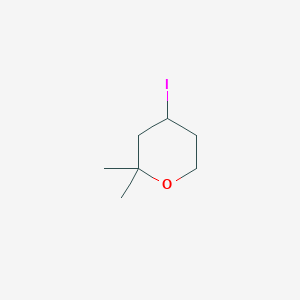

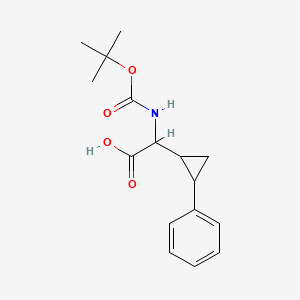

![N-[(2,5-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B1405164.png)
